4-Biphenylmethanol

Catalog No.
S591223
CAS No.
3597-91-9
M.F
C13H12O
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Biphenylmethanol

CAS Number

3597-91-9

Product Name

4-Biphenylmethanol

IUPAC Name

(4-phenylphenyl)methanol

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C13H12O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2

InChI Key

AXCHZLOJGKSWLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CO

Synonyms

4-(hydroxymethyl)biphenyl, 4-hydroxymethylbiphenyl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CO

4-Biphenylmethanol, also known as 4-(Hydroxymethyl)biphenyl or p-Phenylbenzyl alcohol, is an organic compound with the molecular formula C13H12O\text{C}_{13}\text{H}_{12}\text{O} and a molecular weight of approximately 184.23 g/mol. It features a biphenyl structure with a hydroxymethyl group (-CH2OH) attached to one of the phenyl rings at the para position. This compound is characterized by its crystalline form, typically appearing as white to off-white crystals or powder, with a melting point ranging from 96°C to 108°C .

Typical of alcohols and aromatic compounds. Some notable reactions include:

  • Oxidation: 4-Biphenylmethanol can be oxidized to form 4-biphenylcarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Esterification: It can react with carboxylic acids in the presence of acid catalysts to form esters.
  • Dehydration: Under acidic conditions, it can undergo dehydration to yield biphenyl and water.

These reactions highlight its reactivity as both an alcohol and an aromatic compound, making it useful in organic synthesis .

The biological activity of 4-biphenylmethanol has been studied in various contexts. It exhibits antimicrobial properties and has been investigated for its potential effects on certain biological pathways. Some studies suggest that it may have anti-inflammatory effects and could influence cellular signaling pathways, although further research is needed to fully elucidate its mechanisms of action .

Several methods have been developed for the synthesis of 4-biphenylmethanol:

  • Condensation Reaction: A common method involves the reaction of biphenyl with paraformaldehyde in the presence of phosphoric acid as a catalyst. This method is efficient and yields high purity products .
  • Reduction Reactions: Another approach includes the reduction of 4-biphenylacetaldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Grignard Reaction: The Grignard reagent derived from bromobenzene can react with formaldehyde followed by hydrolysis to yield 4-biphenylmethanol.

These methods demonstrate the versatility of synthetic routes available for producing this compound .

4-Biphenylmethanol finds applications in several areas:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Indicators in Titration: It has been used as an indicator in titrations involving lithium alkyls due to its distinctive color change properties .
  • Research

Studies on the interactions involving 4-biphenylmethanol often focus on its role in biological systems and chemical environments. Research indicates that it can form complexes with metal ions, which may influence its reactivity and biological activity. Additionally, investigations into its solubility and interaction with solvents provide insights into its potential uses in drug formulation and delivery systems .

4-Biphenylmethanol shares structural similarities with several other compounds within the biphenyl family. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
2-BiphenylmethanolC13H12OHydroxymethyl group at the ortho position
4-Biphenylacetic acidC14H12O2Contains a carboxylic acid group instead of alcohol
TriphenylmethaneC19H20Contains three phenyl groups, no hydroxymethyl group
BenzophenoneC13H10OContains carbonyl group instead of hydroxymethyl

Uniqueness

4-Biphenylmethanol is unique due to its specific placement of the hydroxymethyl group at the para position relative to the biphenyl structure, which influences its chemical reactivity and biological interactions compared to isomers like 2-biphenylmethanol. This positional difference significantly affects its physical properties, including boiling point and solubility characteristics .

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

3597-91-9

Wikipedia

4-Biphenylmethanol

Dates

Modify: 2023-08-15

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